

Check Availability & Pricing

# Application Notes and Protocols for 113-O12B in Prophylactic mRNA Vaccine Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 113-O12B  |           |
| Cat. No.:            | B11929559 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The lipid nanoparticle (LNP) **113-O12B** is an ionizable cationic lipidoid containing disulfide bonds that has demonstrated significant potential for the delivery of messenger RNA (mRNA) in vaccine applications.[1][2] A key characteristic of **113-O12B** formulated LNPs is their preferential targeting of lymph nodes (LNs) following subcutaneous administration.[1][3] This attribute is highly advantageous for prophylactic vaccines, as it facilitates the direct delivery of mRNA to a high concentration of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, which are crucial for initiating a robust and durable immune response.[4][5] Compared to LNPs formulated with lipids like ALC-0315, which is utilized in the FDA-approved Comirnaty® vaccine, **113-O12B** LNPs exhibit significantly higher mRNA expression in LNs and reduced expression in the liver.[1][3] This targeted delivery profile not only has the potential to enhance vaccine immunogenicity but also to improve the safety profile by minimizing off-target effects in the liver.[3]

These application notes provide a comprehensive overview of the use of **113-O12B** in prophylactic mRNA vaccine research, including quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While the primary research on **113-O12B** has been conducted in the context of a cancer vaccine model, the principles of lymph node targeting and immune activation are directly applicable to the development of prophylactic vaccines against infectious diseases.



### **Data Presentation**

The following tables summarize the quantitative data from studies evaluating **113-O12B** LNPs, primarily from the foundational study by Chen et al. in a B16F10-OVA melanoma model, which serves as a proof-of-concept for its vaccine delivery capabilities.[3]

Table 1: In Vivo Biodistribution of Luciferase mRNA (mLuc) Delivered by **113-O12B** and ALC-0315 LNPs

| Organ                | 113-O12B LNP<br>Radiance<br>(p/s/cm²/sr) | ALC-0315 LNP<br>Radiance<br>(p/s/cm²/sr) | Fold Difference<br>(113-O12B vs. ALC-<br>0315) |
|----------------------|------------------------------------------|------------------------------------------|------------------------------------------------|
| Inguinal Lymph Nodes | ~1.5 x 10 <sup>5</sup>                   | ~5.0 x 10 <sup>4</sup>                   | ~3-fold higher                                 |
| Liver                | ~2.0 x 10 <sup>5</sup>                   | ~1.0 x 10 <sup>6</sup>                   | ~5-fold lower                                  |

Data are approximated from graphical representations in Chen et al., 2022 and represent bioluminescence 6 hours after subcutaneous injection.[3]

Table 2: Cellular Uptake of Cre mRNA (mCre) in Lymph Node APCs

| Cell Type                | % Positive Cells (113-012B<br>LNP) | % Positive Cells (ALC-0315<br>LNP) |
|--------------------------|------------------------------------|------------------------------------|
| Dendritic Cells (CD11c+) | ~27%                               | ~20%                               |
| Macrophages (F4/80+)     | ~34%                               | ~25%                               |

Data from Ai14 reporter mice subcutaneously injected with mCre-loaded LNPs.[3]

Table 3: Immunogenicity of Ovalbumin mRNA (mOVA) Vaccine in a B16F10-OVA Tumor Model



| Immune Response Metric                                       | 113-O12B LNP<br>Formulation | ALC-0315 LNP<br>Formulation |
|--------------------------------------------------------------|-----------------------------|-----------------------------|
| OVA-specific CD8+ T cells (% of total CD8+ T cells in blood) | ~3.5%                       | ~2.5%                       |
| Tumor Infiltrating CD8+ T cells (% of live cells)            | ~15%                        | ~10%                        |
| Tumor Infiltrating Activated Dendritic Cells (CD80+CD86+)    | Significantly Higher        | Lower                       |
| Prophylactic Tumor Protection (% survival at day 40)         | 100%                        | 100%                        |
| Therapeutic Tumor Growth Inhibition                          | Significantly Higher        | Lower                       |

Data are approximated from graphical representations in Chen et al., 2022.[3]

## **Experimental Protocols**

The following are detailed protocols for key experiments involving **113-O12B** for mRNA vaccine studies, synthesized from the primary literature.

## Protocol 1: Formulation of 113-O12B Lipid Nanoparticles

This protocol describes the formulation of **113-O12B** LNPs using a microfluidic mixing method.

#### Materials:

- 113-012B lipidoid
- Cholesterol (Chol)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- mRNA encoding the antigen of interest



- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4 (sterile)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Syringe pumps
- Dialysis cassette (10 kDa MWCO)

#### Procedure:

- · Prepare Lipid Stock Solution:
  - Dissolve 113-O12B, cholesterol, DOPE, and DMG-PEG in ethanol at a weight ratio of 16:4.8:3:2.4.[1][3]
  - The final lipid concentration in ethanol should be between 10-20 mg/mL.
- Prepare mRNA Solution:
  - Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
  - Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
  - The total flow rate will depend on the microfluidic device being used (typically 2-12 mL/min).
  - Initiate the mixing process to allow for the self-assembly of the LNPs.



- Purification and Buffer Exchange:
  - Collect the resulting LNP suspension.
  - Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
- Characterization:
  - Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
  - Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
- Storage:
  - Sterile filter the final LNP formulation through a 0.22 μm filter.
  - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

## Protocol 2: In Vivo Immunization and Efficacy Studies in a Prophylactic Model

This protocol is adapted from the prophylactic study design in Chen et al.[3] and can be applied to an infectious disease challenge model.

#### Materials:

- 113-012B LNP-mRNA vaccine formulation
- Control LNP formulation (e.g., ALC-0315 LNP-mRNA)
- PBS (sterile)
- C57BL/6 mice (female, 6-8 weeks old)
- Pathogen for challenge (e.g., influenza virus, SARS-CoV-2 variant)



- Anesthesia (e.g., isoflurane)
- Syringes and needles (e.g., 30G)

#### Procedure:

- Animal Acclimatization:
  - Acclimatize mice to the facility for at least one week before the start of the experiment.
- Immunization Schedule:
  - On Day 0, administer a prime immunization of the 113-O12B LNP-mRNA vaccine (e.g., 10 μg mRNA in 50 μL PBS) via subcutaneous injection at the base of the tail.
  - Include control groups receiving ALC-0315 LNP-mRNA, empty LNPs, or PBS.
  - On Day 14, administer a booster immunization with the same formulations and route.
- · Monitoring:
  - Monitor the mice daily for any adverse reactions at the injection site and for general health.
- Pathogen Challenge:
  - On Day 28 (or a time point determined by the specific pathogen model), challenge the immunized and control mice with a lethal or sub-lethal dose of the pathogen (e.g., via intranasal administration for a respiratory virus).
- Efficacy Assessment:
  - Monitor the mice for weight loss and survival for at least 14 days post-challenge.
  - At defined time points post-challenge, euthanize a subset of mice to assess viral load in relevant tissues (e.g., lungs, nasal turbinates) via qPCR or plaque assay.
- Immunogenicity Assessment (Optional):



- Collect blood samples at various time points (e.g., pre-immunization, post-prime, post-boost, post-challenge) to measure antigen-specific antibody titers (e.g., IgG, neutralizing antibodies) by ELISA.
- At the end of the study, isolate splenocytes and lymph node cells to measure antigenspecific T cell responses (e.g., IFN-γ production) by ELISpot or intracellular cytokine staining followed by flow cytometry.

## Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Proposed mechanism of action for 113-O12B LNP-mRNA vaccine.





Click to download full resolution via product page

Caption: Experimental workflow for a prophylactic mRNA vaccine study.



## Conclusion

The ionizable lipidoid **113-O12B** represents a promising delivery vehicle for prophylactic mRNA vaccines due to its inherent lymph node-targeting properties. The data presented herein, primarily from a cancer immunotherapy model, strongly suggest that **113-O12B** can enhance the delivery of mRNA to key immune cells, leading to robust T cell and antibody responses. The provided protocols offer a starting point for researchers to formulate and evaluate **113-O12B** LNP-based vaccines in their own prophylactic models. Further research is warranted to explore the full potential of **113-O12B** in vaccines against a wide range of infectious diseases. The continued development of such advanced delivery systems is crucial for the next generation of mRNA-based medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid nanoparticle-mediated lymph node—targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA vaccine delivery using lipid nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticle Assisted mRNA Delivery for Potent Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 113-O12B in Prophylactic mRNA Vaccine Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929559#113-o12b-in-studies-of-prophylactic-mrna-vaccines]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com